1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine
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Overview
Description
1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a 4-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine typically involves the reaction of 4-chloro-2-nitroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group on the benzoyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1-(4-amino-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-chloro-2-nitrophenyl)-4-(4-carboxybenzoyl)piperazine.
Scientific Research Applications
1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro and chloro groups can participate in various interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine
- 1-(4-nitrophenyl)-4-(4-methylbenzoyl)piperazine
- 1-(4-chloro-2-nitrophenyl)-4-benzoylpiperazine
Uniqueness
1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine is unique due to the presence of both the 4-chloro-2-nitrophenyl and 4-methylbenzoyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-2-4-14(5-3-13)18(23)21-10-8-20(9-11-21)16-7-6-15(19)12-17(16)22(24)25/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTJEEFSPHDBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387389 |
Source
|
Record name | ST053385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6152-04-1 |
Source
|
Record name | ST053385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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